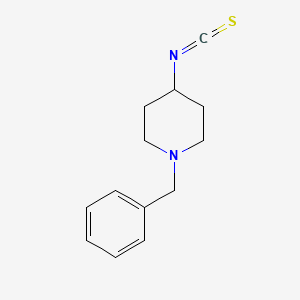
3,5-二苄氧基苯酚
描述
3,5-Dibenzyloxyphenol is a synthetic organic compound that falls under the category of disubstituted phenols. The compound is characterized by the presence of two benzyloxy groups attached to the phenol moiety at the 3 and 5 positions. This structure is a common motif in various chemical syntheses and can serve as an intermediate in the production of more complex molecules.
Synthesis Analysis
The synthesis of disubstituted phenols, such as 3,5-Dibenzyloxyphenol, can be achieved through robust and scalable methods. One such method involves the selective displacement of a halogen by nucleophilic aromatic substitution using a preformed mixture of potassium tert-butoxide and p-methoxybenzyl alcohol, followed by deprotection of the PMB ether with acid in the presence of 1,3-dimethoxybenzene . Although the specific synthesis of 3,5-Dibenzyloxyphenol is not detailed in the provided papers, the methodologies described can be adapted for its production.
Molecular Structure Analysis
The molecular structure of 3,5-Dibenzyloxyphenol would consist of a central benzene ring with two benzyloxy groups (-OCH2C6H5) at the 3 and 5 positions. The presence of these substituents can influence the electronic properties of the phenol ring and affect its reactivity. The molecular structure can be confirmed and analyzed using techniques such as NMR, IR, and elemental analysis, as demonstrated in the synthesis of related compounds .
Chemical Reactions Analysis
3,5-Dibenzyloxyphenol can undergo various chemical reactions typical of phenolic compounds. These reactions include further substitution reactions, oxidation, and the formation of metal complexes. For instance, phenolic compounds can participate in condensation reactions to form Schiff bases, as seen in the synthesis of complex organic structures involving phenolic moieties . Additionally, the hydroxyl groups in phenols can coordinate with metal ions to form metal complexes, which can exhibit interesting properties and potential applications, such as anticancer activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,5-Dibenzyloxyphenol would be influenced by the presence of the benzyloxy substituents. These groups are bulky and hydrophobic, which could affect the solubility of the compound in various solvents. The phenolic hydroxyl groups contribute to the potential for hydrogen bonding and the acidity of the phenol. The electronic properties, such as HOMO and LUMO energies, can be calculated using computational methods to predict reactivity and molecular properties . The compound's crystallinity and melting point can be determined through experimental methods, and its purity can be assessed by spectroscopic techniques .
科学研究应用
抗氧化和催化性能
- 抗氧化作用的机制:研究表明含硫酚类具有抗氧化活性,包括与 3,5-二苄氧基苯酚结构相似的化合物。这种活性归因于路易斯酸催化剂的生成,它可以破坏大量过氧化氢分子,每摩尔硫化合物。此类化合物(包括 3,5-二苄氧基苯酚衍生物)最初不是抗氧化剂,但可能通过特定的化学转化而产生抗氧化性能(Farzaliev、Fernando 和 Scott,1978)。
环境归趋和生物转化
- 厌氧条件下的生物转化:在厌氧条件下研究了与 3,5-二苄氧基苯酚在结构上相关的氯芳香族化合物的环境归趋。这些研究表明此类化合物如何经历生物转化,这可能导致形成各种副产物,包括双酚化合物。这项研究对于了解像 3,5-二苄氧基苯酚这样的化合物的环境影响和行为至关重要(Verhagen、Swarts、Wijnberg 和 Field,1998)。
在分析化学中的应用
- 用于测定尿酸的显色系统:3,5-二苄氧基苯酚衍生物已被用于开发用于生物液体中尿酸酶促测定的显色检测系统。这证明了 3,5-二苄氧基苯酚在分析化学领域(特别是临床诊断)中的潜在用途(Fossati 和 Prencipe,2010)。
合成和功能化
- 酚类聚合物的合成:最近的研究集中于合成具有受控抗氧化、疏水性和表面吸附性能的线性酚类聚合物。这些聚合物(包括与 3,5-二苄氧基苯酚相似的官能团)表现出显着的抗自由基活性,使其适用于包括涂层在内的各种应用(Hlushko、Hlushko 和 Sukhishvili,2018)。
在药物合成中的潜力
- 合成类黄酮的中间体:化合物 3,5-二苄氧基苯酚已被用作双 C-葡萄糖基类黄酮合成的中间体,展示了其在制药工业中合成复杂天然产物的潜在应用(Kumazawa、Ishida、Matsuba、Sato 和 Onodera,1997)。
属性
IUPAC Name |
3,5-bis(phenylmethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O3/c21-18-11-19(22-14-16-7-3-1-4-8-16)13-20(12-18)23-15-17-9-5-2-6-10-17/h1-13,21H,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQJBICMACXNHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473868 | |
| Record name | 3,5-dibenzyloxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibenzyloxyphenol | |
CAS RN |
63604-98-8 | |
| Record name | 3,5-dibenzyloxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

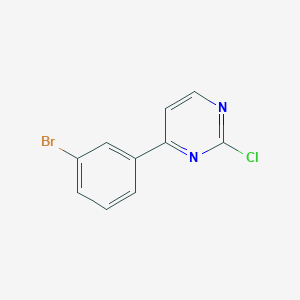

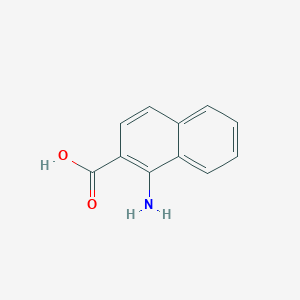


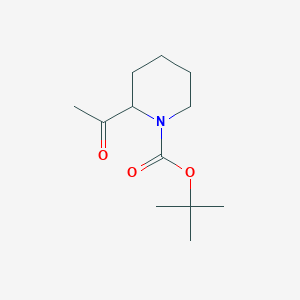
![6-Bromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1279715.png)
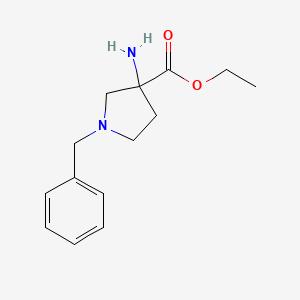

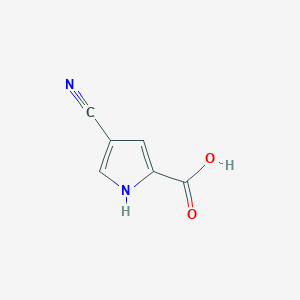
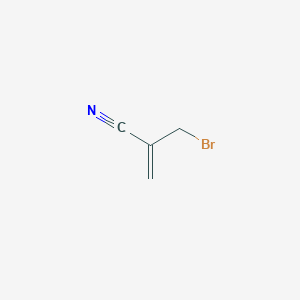
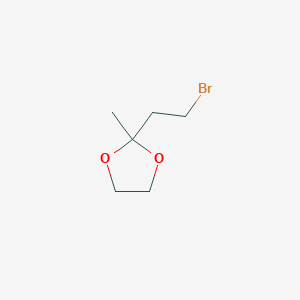
![4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1279732.png)
